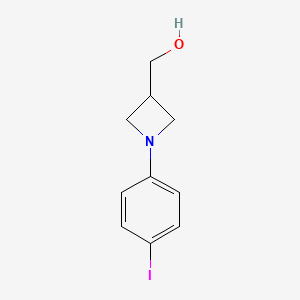
1-(2-bromo-4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which is attached to the triazole ring. The carboxylic acid group at the fourth position of the triazole ring further defines its chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Phenyl Triazole Core: The phenyl triazole core can be synthesized via a Pd-catalyzed Suzuki cross-coupling reaction involving 2-bromo-4-chlorophenyl derivatives.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a subsequent reaction involving carboxylation of the triazole ring.
Industrial Production Methods: Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted triazole derivatives with various functional groups replacing the bromo or chloro substituents.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the triazole ring, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
1-(2-Bromo-4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-bromo-4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparación Con Compuestos Similares
1-(2-Bromo-4-chlorophenyl)-4-chloro-1H-1,2,3-triazole: This compound has a similar structure but with an additional chloro substituent on the triazole ring.
2-Bromo-4-chlorophenyl-2-bromobutanoate: This compound shares the bromo and chloro substituents on the phenyl ring but has a different functional group.
Uniqueness: 1-(2-Bromo-4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the carboxylic acid group on the triazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H5BrClN3O2 |
|---|---|
Peso molecular |
302.51 g/mol |
Nombre IUPAC |
1-(2-bromo-4-chlorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5BrClN3O2/c10-6-3-5(11)1-2-8(6)14-4-7(9(15)16)12-13-14/h1-4H,(H,15,16) |
Clave InChI |
CWYJGGDILXPYQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Br)N2C=C(N=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)

![(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)

![Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13976221.png)







![4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-3,5,5-trimethylcyclohex-2-en-1-ol](/img/structure/B13976270.png)

